Ethyl 4-aminocyclopent-1-ene-1-carboxylate
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Overview
Description
Ethyl 4-aminocyclopent-1-ene-1-carboxylate is a chemical compound with the molecular formula C8H13NO2 It is a derivative of cyclopentene, featuring an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-aminocyclopent-1-ene-1-carboxylate typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reaction of cyclopentadiene with ethyl chloroformate in the presence of a base to form the ester intermediate. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminocyclopent-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the amino group to halides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethyl 4-hydroxycyclopent-1-ene-1-carboxylate.
Substitution: Formation of ethyl 4-halocyclopent-1-ene-1-carboxylate.
Scientific Research Applications
Ethyl 4-aminocyclopent-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-aminocyclopent-1-ene-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The amino and ester groups can form hydrogen bonds and participate in various interactions, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: The parent hydrocarbon, lacking the amino and ester groups.
Ethyl cyclopent-1-ene-1-carboxylate: Similar structure but without the amino group.
4-Aminocyclopent-1-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 4-aminocyclopent-1-ene-1-carboxylate is unique due to the presence of both an amino group and an ester group on the cyclopentene ring
Biological Activity
Ethyl 4-aminocyclopent-1-ene-1-carboxylate (EAC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
EAC is characterized by its cyclopentene structure, which contributes to its unique reactivity and biological properties. The compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.
The biological activity of EAC is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of these targets, leading to alterations in biochemical pathways and physiological responses. For instance, studies indicate that EAC may act as an antagonist at certain GABA receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders .
Biological Activity
1. Neuropharmacological Effects:
EAC exhibits notable effects on the central nervous system (CNS). Research has demonstrated that it can modulate GABAergic transmission, which is crucial for maintaining neuronal excitability. The compound's antagonistic properties at GABA receptors suggest potential applications in treating conditions such as anxiety and epilepsy .
2. Enzyme Interactions:
EAC has been investigated for its role in enzyme modulation. It can influence metabolic pathways by interacting with various enzymes, thereby affecting the synthesis and degradation of key biomolecules. This property is particularly relevant in cancer research, where enzyme inhibitors are sought for therapeutic interventions .
Case Studies
Study 1: GABA Receptor Modulation
A study published in a peer-reviewed journal examined the effects of EAC on recombinant human GABA(A) receptors. The findings revealed that EAC significantly inhibited GABA-induced currents, indicating its potential as a GABA receptor antagonist. The concentration-response curve demonstrated a clear shift, suggesting that EAC could serve as a valuable tool in understanding GABA receptor dynamics .
Study 2: Antitumor Activity
In another investigation, EAC was assessed for its antitumor properties. The compound was found to inhibit the proliferation of cancer cell lines through apoptosis induction. Mechanistic studies suggested that EAC's interaction with specific enzymes involved in cell cycle regulation played a crucial role in its anticancer effects.
Comparative Analysis
The following table summarizes the biological activities of EAC compared to similar compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | GABA receptor antagonist; antitumor | Modulates neurotransmission; induces apoptosis |
Cyclopentolate | Anticholinergic | Blocks acetylcholine receptors |
Ethyl 4-Aminocyclopentane-1-carboxylate | Limited neuroactivity | Different structural properties |
Properties
IUPAC Name |
ethyl 4-aminocyclopentene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)6-3-4-7(9)5-6/h3,7H,2,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXPLCWGSCIBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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